

An In-depth Technical Guide to Pyralomicin 1d: Structure, Biosynthesis, and Activity

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Compound of Interest

Compound Name: *Pyralomicin 1d*

Cat. No.: *B15565729*

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Abstract

Pyralomicin 1d is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete *Nonomuraea spiralis* (formerly *Microtetraspora spiralis*). These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The pyralomicins exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as *Micrococcus luteus*. This guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological activity of **Pyralomicin 1d**, along with detailed experimental methodologies.

Chemical Structure of Pyralomicin 1d

The core structure of the pyralomicins consists of a distinctive benzopyranopyrrole unit. This core is assembled through a mixed biosynthetic pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. In **Pyralomicin 1d**, this aglycone is glycosidically linked to a C7-cyclitol, a seven-membered carbocyclic sugar mimic. The members of the pyralomicin 1 series (1a-1d) are distinguished by the specific stereochemistry and substituents on the cyclitol and benzopyranopyrrole core.

While specific high-resolution NMR data for **Pyralomicin 1d** is not readily available in public databases, the overall structure was elucidated through extensive NMR spectroscopy, including 1H-15N HMBC and 13C-1H NOE difference experiments on the pyralomicin family.[1]

Quantitative Data

Mass Spectrometry

Mass spectral analysis has been instrumental in the identification of the pyralomicin congeners. While specific fragmentation data for **Pyralomicin 1d** is not detailed in the available literature, analysis of related compounds provides insight into the expected mass-to-charge ratios.

Compound	Molecular Formula	[M+H] ⁺ (m/z)
Pyralomicin 1a	C ₂₀ H ₂₁ Cl ₂ N ₂ O ₆	455.68
Pyralomicin 1b	C ₂₀ H ₂₁ Cl ₂ N ₂ O ₆	455.68

Data obtained from electrospray ionization mass spectrometry.

Experimental Protocols

Isolation and Purification of Pyralomicins

The following is a general protocol for the isolation of pyralomicins from *Nonomuraea spiralis* cultures.

- Fermentation: *Nonomuraea spiralis* is cultured in a suitable production medium.
- Extraction: The culture broth is acidified and extracted with an organic solvent, such as ethyl acetate.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to isolate the individual pyralomicin compounds.

Structure Elucidation

The structures of the pyralomicins were determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to determine the connectivity of atoms and the relative stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the molecules.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC of **Pyralomicin 1d** against various bacterial strains can be determined using the broth microdilution method.

- Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.
- Serial Dilution: The pyralomicin compound is serially diluted in a 96-well microtiter plate containing growth medium.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions for the test organism.
- Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

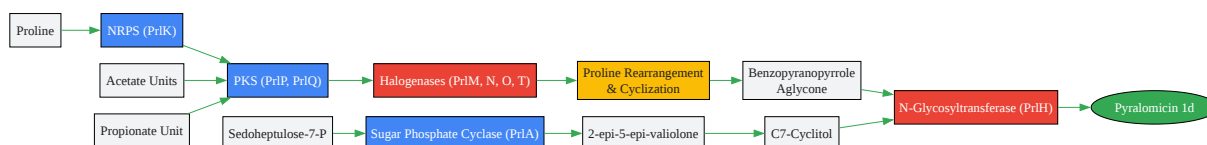
Biosynthesis of Pyralomicin 1d

The biosynthesis of the pyralomicin core is a complex process involving a hybrid NRPS-PKS system.^{[2][3][4][5]} The biosynthetic gene cluster for pyralomicins has been identified and sequenced, revealing the genes encoding the necessary enzymes.

The key steps in the proposed biosynthetic pathway are:

- Formation of the Benzopyranopyrrole Core:
 - A nonribosomal peptide synthetase (NRPS) module activates and incorporates a proline residue.

- Polyketide synthase (PKS) modules extend the chain with acetate and propionate units.
- A series of tailoring enzymes, including halogenases, modify the growing chain.
- A unique cyclization and rearrangement of the proline residue leads to the formation of the characteristic benzopyranopyrrole core.
- Formation of the C7-Cyclitol Moiety:
 - The C7-cyclitol unit is derived from 2-epi-5-epi-valiolone.
 - A sugar phosphate cyclase is involved in the formation of this precursor.
- Glycosylation:
 - An N-glycosyltransferase attaches the C7-cyclitol moiety to the benzopyranopyrrole aglycone.



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Caption: Proposed biosynthetic pathway of **Pyralomicin 1d**.

Mechanism of Action

The precise molecular mechanism of action for the pyralomicin class of antibiotics has not been definitively elucidated. However, their activity against Gram-positive bacteria suggests a mechanism that targets cellular components specific to these organisms. As with other benzopyranopyrrole-containing antibiotics, potential mechanisms could involve the inhibition of

essential enzymes or the disruption of cell membrane integrity. Further research is required to identify the specific cellular target of **Pyralomicin 1d**.

Conclusion

Pyralomicin 1d represents a unique chemical scaffold with promising antibacterial properties. The elucidation of its biosynthetic pathway opens up possibilities for biosynthetic engineering to create novel analogs with improved activity or altered specificity. A detailed understanding of its mechanism of action will be crucial for its future development as a potential therapeutic agent. This guide provides a foundational understanding of the key technical aspects of **Pyralomicin 1d** for researchers in the field of natural product chemistry and drug discovery.

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